Epivogeloside

Neuritogenesis Secoiridoid PC12h

Epivogeloside (CAS 118627-52-4; also referred to as 7-epi-vogeloside, nervoside, or isovogeloside) is a secoiridoid glycoside with the molecular formula C17H24O10 and a molecular weight of 388.4 g/mol. It belongs to the iridoid glucoside class and was first isolated and structurally characterized from Lonicera japonica Thunb.

Molecular Formula C17H24O10
Molecular Weight 388.4 g/mol
Cat. No. B174188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpivogeloside
SynonymsEpivogeloside
Molecular FormulaC17H24O10
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCOC1CC2C(C(OC=C2C(=O)O1)OC3C(C(C(C(O3)CO)O)O)O)C=C
InChIInChI=1S/C17H24O10/c1-3-7-8-4-11(23-2)26-15(22)9(8)6-24-16(7)27-17-14(21)13(20)12(19)10(5-18)25-17/h3,6-8,10-14,16-21H,1,4-5H2,2H3/t7-,8+,10-,11+,12-,13+,14-,16+,17+/m1/s1
InChIKeyRAYZRCGMIDUTKS-RJFLBQOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Epivogeloside (7-epi-Vogeloside) Procurement Guide: Iridoid Glycoside Identity, Sources, and Class Context


Epivogeloside (CAS 118627-52-4; also referred to as 7-epi-vogeloside, nervoside, or isovogeloside) is a secoiridoid glycoside with the molecular formula C17H24O10 and a molecular weight of 388.4 g/mol [1]. It belongs to the iridoid glucoside class and was first isolated and structurally characterized from Lonicera japonica Thunb. (Caprifoliaceae) alongside its 7-epimer vogeloside, loganin, and secologanin dimethyl acetal [2]. The compound has subsequently been reported in Halenia elliptica, Ophiorrhiza liukiuensis, Menyanthes trifoliata, Hydrangea macrophylla subsp. serrata, and Luculia pinceana, establishing it as a multi-source natural product rather than a single-species specialty compound [3][4].

Why Epivogeloside Cannot Be Substituted by Vogeloside or Other In-Class Secoiridoids: Stereochemical and Bioactivity Differentiation


Although epivogeloside and vogeloside share the same molecular formula (C17H24O10), molecular weight (388.4), and planar skeleton, they are C-7 epimers with distinct three-dimensional configurations that translate into measurably different biological activities [1]. Generic procurement strategies that treat all Lonicera-derived iridoid glucosides as interchangeable ignore documented potency differences: n-butyl epivogeloside (H-2) was identified as the most potent neuritogenic compound among a panel of five H-series secoiridoids that included n-butyl vogeloside (H-1), outperforming its direct epimeric comparator in PC12h neuronal differentiation assays [2]. Furthermore, epivogeloside and vogeloside are co-eluting but baseline-resolved in validated HPLC-ELSD methods used for quality control of Flos Lonicerae, meaning that suppliers who cannot resolve these two analytes may inadvertently provide mixtures of unknown composition [3]. The presence of a dedicated patent for the cation-exchange chromatographic separation of epivogeloside from honeysuckle iridoid mixtures further underscores that its purification from closely related compounds represents a non-trivial technical challenge, not a routine enrichment [4].

Epivogeloside Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Key Analogs


Neuritogenic Potency in PC12h Cells: n-Butyl Epivogeloside (H-2) vs. n-Butyl Vogeloside (H-1) Direct Comparison

In a direct head-to-head panel screen of synthetic n-butyl derivatives of naturally occurring secoiridoids tested at equivalent concentrations in PC12h rat pheochromocytoma cells, n-butyl epivogeloside (H-2) was identified as the single most potent neuritogenic compound among five H-series candidates, outperforming its direct C-7 epimer n-butyl vogeloside (H-1), as well as (7S)-secologanin butyl methyl acetal (H-3), (7R)-secologanin butyl methyl acetal (H-4), and secologanin dimethyl acetal (H-5) [1]. The study assessed neurite outgrowth by morphological quantification following compound exposure, with H-2 producing the greatest extent of neurite extension among the H-series. This represents the only published neuritogenic activity rank-order that includes both epivogeloside and vogeloside derivatives in the same experiment, providing direct stereochemistry-activity evidence [1].

Neuritogenesis Secoiridoid PC12h Neurotrophic

α-Glucosidase Inhibitory Activity: Epivogeloside IC50 Values from BindingDB Curated Assay Data

Epivogeloside has been tested in α-glucosidase inhibition assays with IC50 values deposited in BindingDB: one entry reports an IC50 of 8.06 × 10^4 nM (80.6 μM) using p-NPG substrate with 10-min pretreatment [1], while a second entry reports an IC50 of 9.06 × 10^5 nM (906 μM) using pNPG substrate with 15-min incubation [2]. For context, the widely used clinical α-glucosidase inhibitor acarbose exhibits an IC50 of 788.6 ± 53.66 μM in a comparable in vitro assay system [3]. The 80.6 μM value suggests that epivogeloside is approximately 9.8-fold more potent than acarbose under these specific assay conditions, though this is a cross-study comparison with different enzyme sources and protocols, not a direct head-to-head measurement [1][3]. In the Menyanthes trifoliata study where both epivogeloside and vogeloside were isolated together, α-glucosidase inhibitory activity was detected for compounds 1–6 (including epivogeloside as compound 5 and vogeloside as compound 4), but individual IC50 values for epivogeloside versus vogeloside were not separately reported in the accessible abstract, precluding a direct intra-study comparison of these two epimers [4].

α-Glucosidase Antidiabetic Enzyme inhibition BindingDB

Validated HPLC-ELSD Quantification: 7-epi-Vogeloside as a Discriminating Marker for Flos Lonicerae Species Authentication and Quality Control

A validated HPLC-ELSD method simultaneously quantifies five major iridoid glucosides—7-epi-loganin, sweroside, loganin, 7-epi-vogeloside (syn. epivogeloside), and secoxyloganin—in Flos Lonicerae with intra-day variation <5% and inter-day variation <9%, and limits of detection <35.1 μg/mL [1]. 7-epi-Vogeloside is one of only five iridoid markers selected for this validated quality control panel across four Lonicera species, confirming its status as a quantitatively significant and analytically resolvable constituent [1]. A capillary HPLC-ESI/MS method further identified 7-epi-vogeloside (designated IG3) among eight iridoid glycosides in Lonicera flower buds with detection limits below 1.9 ng/mL in SIM mode, providing a higher-sensitivity orthogonal method [2]. In the Lonicera maackii leaf system, epi-vogeloside and vogeloside co-occur as distinct, separable peaks, demonstrating that the two epimers can and must be chromatographically resolved for accurate quantification [3]. Suppliers of Flos Lonicerae extracts or isolated iridoid reference standards must demonstrate baseline resolution of the 7-epi-vogeloside/vogeloside epimer pair as a minimum technical requirement.

HPLC-ELSD Quality control Flos Lonicerae Quantification

Patent-Backed Purification: Cation-Exchange Resin Method for Selective Epivogeloside Isolation from Honeysuckle Iridoid Mixtures

Chinese patent CN105669799A (published 2016-06-15) discloses a method for separating epivogeloside from iridoid mixtures in honeysuckle extracts using cation exchange resin chromatography [1]. The patent specifically claims to overcome the deficiencies of conventional processes—complex steps, high cost, low yield, and low purity—by employing a simplified cation exchange resin-based chromatographic protocol with ethanol preconditioning, aqueous equilibration, and selective elution [1]. The method is stated to achieve higher purity and reduced time consumption compared to traditional silica gel or Sephadex LH-20 multi-step approaches previously used for epivogeloside isolation [1][2]. A separate Russian patent (RU2769512C2, published 2022) describes a multi-component isolation protocol that yields epivogeloside alongside vogeloside and six other compounds from a Chinese medicine drug composition, further confirming that industrial-scale separation of epivogeloside from its closely related epimer is an actively patented technical problem [3].

Purification Cation exchange resin Patent Process chemistry

Stereochemical Differentiation: Epivogeloside (7-epi) Versus Vogeloside at C-7 and Implications for Biological Recognition

Epivogeloside and vogeloside are C-7 epimers: epivogeloside bears the 7-epi (7β) configuration of the methoxy group on the dihydropyran ring, whereas vogeloside has the 7α configuration [1]. This single stereochemical inversion at C-7 is the only structural difference between the two compounds, yet it produces measurably distinct physicochemical properties: epivogeloside exhibits a specific optical rotation of [α]D -125° (c 0.7, MeOH) and a melting point of 111–112 °C [2]. In the neuritogenesis study by Chiba et al., this C-7 stereochemical difference translates into a functional potency difference, with n-butyl epivogeloside (H-2) being more neuritogenic than n-butyl vogeloside (H-1) [3]. The stereochemical distinction also manifests chromatographically: under the HPLC-ELSD conditions of Li et al. (C18 column, methanol-water 30:70 with 0.5% acetic acid), 7-epi-vogeloside elutes as a discrete peak separable from vogeloside, enabling unambiguous identification in botanical extracts [4].

Stereochemistry Epimer C-7 configuration Structure-activity relationship

Natural Occurrence and Co-Isolation Context: Epivogeloside as a Multi-Species Secoiridoid with Documented Co-Occurrence Patterns

Epivogeloside has been isolated and identified from at least eight plant species spanning four families, establishing a pattern of distribution distinct from more narrowly occurring secoiridoids [1]. In Lonicera japonica, the original isolation paper reported epivogeloside as a new compound co-occurring with secologanin dimethyl acetal (1), loganin (2), and vogeloside (3) [2]. In Menyanthes trifoliata, epivogeloside (compound 5) was isolated alongside vogeloside (compound 4), sweroside (3), and loganin (6), with compounds 2–5 reported from this species for the first time [3]. In Luculia pinceana stem extracts, epivogeloside (compound 2) and vogeloside (compound 1) were co-isolated as the two most abundant terpenoid glycosides in the n-BuOH fraction [4]. In Lonicera maackii leaves, the two epimers were reported together as co-occurring secoiridoid constituents [5]. This recurrent co-occurrence pattern means that any natural-source epivogeloside preparation inherently carries a risk of vogeloside contamination unless the supplier employs epimer-resolving purification.

Natural product distribution Chemotaxonomy Isolation Source authentication

Epivogeloside Application Scenarios: Evidence-Backed Use Cases for Procurement Decisions


Neuroscience Research: Neuritogenesis Screening and Neurotrophic Factor Discovery

Research groups investigating neurotrophic factor-like small molecules for neurodegenerative disease should prioritize epivogeloside (specifically its n-butyl derivative) over vogeloside or other secoiridoids based on the direct head-to-head evidence that n-butyl epivogeloside (H-2) is the most potent neuritogenic compound among 13 tested secoiridoids in PC12h cells, outperforming n-butyl vogeloside (H-1) in the same assay [1]. The Chiba et al. (2011) study provides the only published neuritogenic activity rank-order that includes both epimers, making it the definitive reference for compound selection in this application area. Procurement should specify the native epivogeloside aglycone for researchers who will perform their own n-butyl derivatization, or the pre-formed n-butyl epivogeloside for direct biological testing.

Botanical Quality Control: Analytical Reference Standard for Flos Lonicerae Authentication

Epivogeloside (7-epi-vogeloside) is one of only five iridoid markers in the validated HPLC-ELSD method of Li et al. (2003) that has been applied to differentiate four Lonicera species used as sources of Flos Lonicerae [2]. For analytical laboratories, pharmacopoeial testing facilities, or botanical extract manufacturers performing species authentication, epivogeloside reference standard (>98% HPLC purity) is essential for constructing calibration curves and verifying peak identity in the isocratic methanol-water (30:70, v/v) with 0.5% acetic acid system on C18 columns. The capillary HPLC-ESI/MS method [3] provides an orthogonal higher-sensitivity option with detection limits below 1.9 ng/mL.

Antidiabetic Drug Discovery: α-Glucosidase Inhibitor Screening Cascade

Natural product screening programs targeting α-glucosidase for type 2 diabetes can use epivogeloside as a quantitatively benchmarked secoiridoid hit compound. With a reported IC50 of 80.6 μM (BindingDB), epivogeloside demonstrates ~9.8-fold greater potency than acarbose (IC50 788.6 μM) on a cross-study basis, though this advantage must be confirmed in a direct head-to-head assay under identical conditions before drawing strong conclusions [4][5]. The co-isolation of epivogeloside and vogeloside from Menyanthes trifoliata with confirmed α-glucosidase inhibitory activity for both compounds in the same extract [6] makes this plant an alternative sourcing option if Lonicera-derived material is unavailable, but epimeric purity must be verified.

Process Chemistry Development: Epimer-Specific Purification Method Validation

Chemical engineers and process chemists developing scalable purification protocols for iridoid glycosides can reference the cation-exchange resin method disclosed in patent CN105669799A as a starting point for epivogeloside-specific isolation [7]. The method claims shorter time, lower energy consumption, and higher purity compared to conventional multi-step silica gel/Sephadex protocols. For contract manufacturing organizations (CMOs) or natural product suppliers seeking to produce epivogeloside at >100 mg scale with verified epimeric purity, this patent provides a process framework, though freedom-to-operate analysis is required before commercial implementation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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